

Introduction to Astringin

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Compound Focus: Astringin

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Astringin is a naturally occurring stilbenoid, specifically identified as the **3-β-D-glucoside of piceatannol** [1]. It is a bioactive polyphenolic compound found in various plant sources, including the bark of *Picea* species (such as Black Spruce and Norway Spruce) and in *Vitis vinifera* (grape) cell cultures and wine [1] [2] [3]. Research has highlighted its significant **antioxidant, anti-inflammatory, and anti-apoptotic activities**, making it a compound of interest for therapeutic development [4]. These notes provide detailed protocols for its extraction, purification, and analysis to support robust scientific research.

Natural Sources and Quantitative Yields

Astringin can be extracted from several natural sources. The yield and concentration vary significantly depending on the plant material and extraction methodology. The following table summarizes key sources and reported yields.

Table 1: Natural Sources and Reported Yields of Astringin

Source Material	Type of Extract	Reported Yield / Concentration	Key Reference
<i>Picea mariana</i> (Black Spruce) Bark	Hot Water Extract	Up to 4.6% of dry extract [3]	[3]
<i>Picea sitchensis</i> (Sitka Spruce) Bark	Bark Extract	Identified as a constituent [1]	[1]

Source Material	Type of Extract	Reported Yield / Concentration	Key Reference
<i>Picea abies</i> (Norway Spruce) Bark	Bark Extract	Identified as a constituent [1]	[1]
<i>Vitis vinifera</i> (Grape)	Red Wine	Identified among stilbenes [2]	[2]
<i>Vitis vinifera</i> Cell Cultures	Cell Culture Extract	Identified as a constituent [1]	[1]

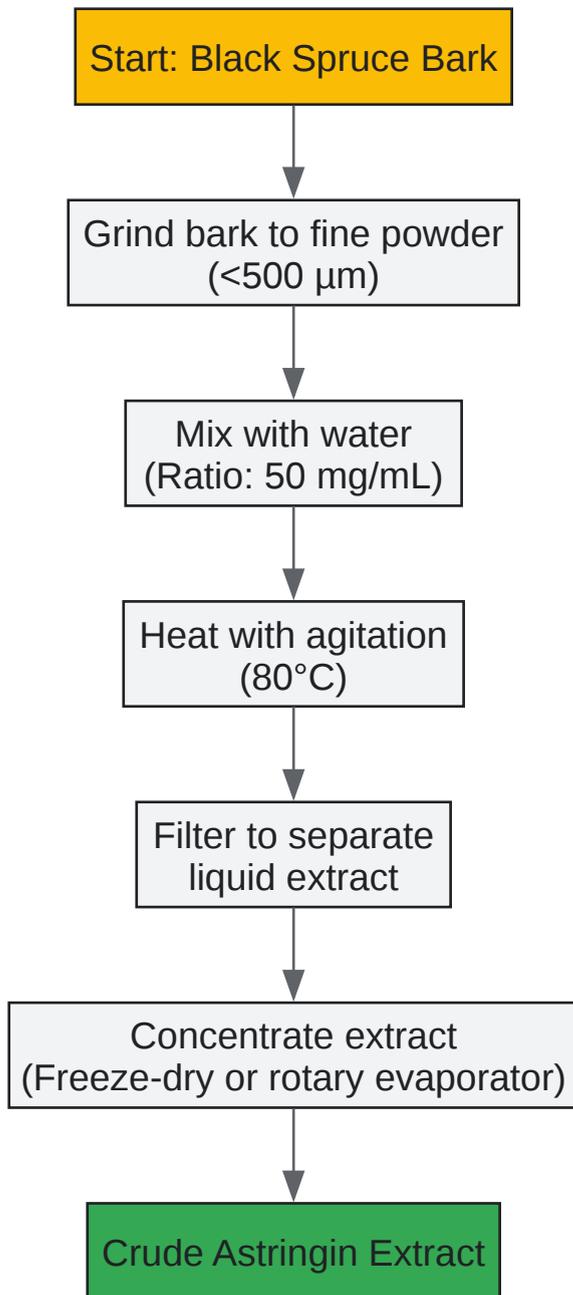
Detailed Extraction Protocols

Hot Water Extraction from Black Spruce Bark

This method, optimized using a factorial design, is effective for recovering hydrophilic polyphenols like **Astringin** [3].

- **Source Material:** Bark of *Picea mariana* (Black Spruce).
- **Pre-processing:** Bark should be ground to a fine powder (e.g., to pass a 500 µm mesh) to maximize surface area [5].
- **Solvent:** Water (a green, non-toxic, and flammable solvent).
- **Optimized Parameters:**
 - **Temperature:** 80 °C [3].
 - **Bark-to-Solvent Ratio:** 50 mg/mL [3].
 - **Extraction Time:** The specific time was not detailed in the optimization, but similar solid-liquid extractions can run for 30 minutes to several hours [5].
- **Procedure:**
 - Weigh the ground bark material.
 - Add the appropriate volume of pre-heated water to achieve the 50 mg/mL ratio.
 - Incubate the mixture at 80 °C with constant agitation (e.g., using a magnetic stirrer).
 - After the extraction, separate the liquid fraction from the solid residue by filtration (e.g., using filter paper).
 - The extract can be concentrated by lyophilization (freeze-drying) or under vacuum using a rotary evaporator at low temperatures (35-40 °C) to preserve heat-sensitive compounds [3] [5].

The workflow for this protocol is summarized in the diagram below:



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Methanol Extraction for Antimicrobial Assays

While not optimized specifically for **Astringin**, methanol is a common solvent for extracting a broader range of polyphenols, including those with antimicrobial properties [5].

- **Source Material:** Bark of *Larix decidua* (European Larch), which also contains stilbenoids.

- **Pre-processing:** Ground and dried bark powder.
- **Solvent:** Methanol (HPLC grade).
- **Parameters:**
 - **Temperature:** Room temperature (22-23 °C).
 - **Material-to-Solvent Ratio:** 1 g bark per 10 mL methanol.
 - **Extraction Time:** 24 hours [5].
- **Procedure:**
 - Combine bark powder and methanol in a tube.
 - Incubate for 24 hours at room temperature with agitation.
 - Pre-filter the liquid through filter paper.
 - For sterilization and removal of fine particles, pass the extract through a 0.22 µm membrane filter.
 - The solvent can be removed under a stream of nitrogen gas or using a rotary evaporator for concentration [5].

Purification and Isolation Methods

Following crude extraction, further purification is necessary to isolate **Astringin** from other compounds.

- **Liquid Chromatography:** The primary method for isolating **Astringin** from a crude extract. **High-Performance Liquid Chromatography (HPLC)** is frequently used for the direct determination and isolation of stilbenes [2] [3].
- **Other Techniques:**
 - **Medium-Pressure Liquid Chromatography (MPLC)** can be used for efficient separation on a larger scale [6].
 - **Column Chromatography** is a classic, versatile method for fractionating complex plant extracts [6].
 - **Molecularly Imprinted Technologies (MITs)** are being developed as a more accessible and efficient procedure to selectively isolate phenolic compounds directly from extracts, though they require further refinement [6].

Analysis and Quantification

Table 2: Methods for Analyzing and Characterizing Astringin

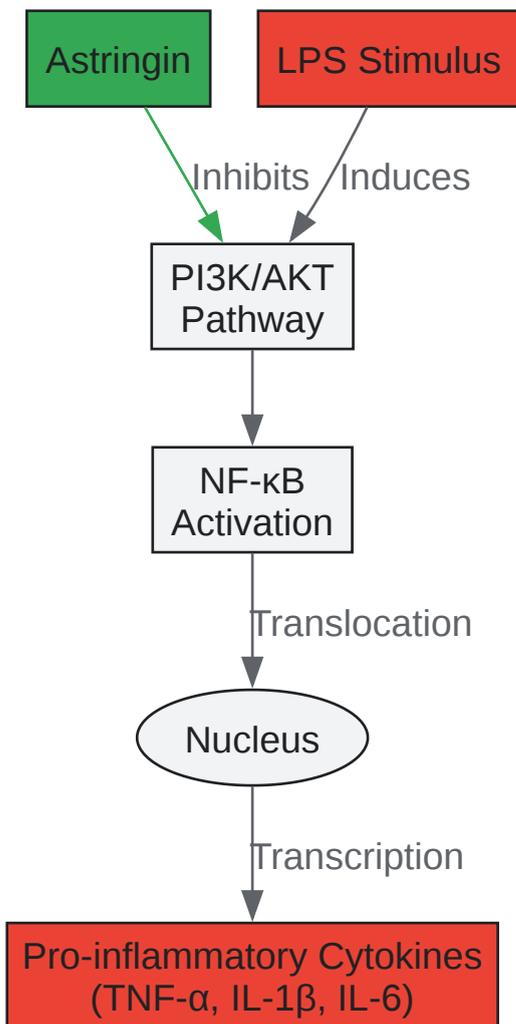
Method	Application	Key Details
HPLC with UV Detection	Quantification of Astringin in complex mixtures like wine or plant extracts [2].	Allows for direct determination without complex derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and characterization of Astringin in bark extracts [5].	Requires a derivatization step (silylation) to enhance volatility before analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	High-sensitivity identification and quantification [6].	Provides accurate mass data for confirmation.
Nuclear Magnetic Resonance (NMR)	Structural elucidation and confirmation of isolated compounds [2].	Used for definitive identification after isolation (e.g., from wine fractions).

Bioactivity Assessment

Astringin's bioactivity can be evaluated through various assays:

- **Antioxidant Activity:**
 - **DPPH Assay:** Measures free radical scavenging activity. **Astringin** has been shown to exhibit stronger antioxidant activity than trans-resveratrol [7].
 - **FRAP Assay:** Measures ferric-reducing antioxidant power [6].
 - **Cellular ROS Assay:** **Astringin** (0-75 µg/mL) can suppress the elevation of reactive oxygen species (ROS) in LPS-stimulated A549 cells [4].
- **Anti-inflammatory Activity:**
 - **Cytokine Inhibition:** **Astringin** can inhibit the production of inflammatory factors like TNF- α , IL-1 β , and IL-6 in vitro. The mechanism involves inhibition of the **PI3K/AKT/NF- κ B pathway** [4].
- **In Vivo Modeling:**
 - **Animal Studies:** **Astringin** (10 mg/kg, administered via oral gavage for 4 weeks) effectively alleviated chromium-induced oxidative stress, inflammation, and renal tissue damage in rats [4].

The anti-inflammatory mechanism of **Astringin** identified in cellular models can be visualized as follows:



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Conclusion

Astringin is a promising bioactive compound with documented multi-target activities. The protocols outlined herein—from optimized green extraction using hot water from spruce bark to advanced chromatographic purification and analysis—provide a reliable framework for researchers to obtain high-quality **Astringin** for pharmaceutical and functional food development. Its well-characterized antioxidant and anti-inflammatory effects, mediated through pathways like PI3K/AKT/NF-κB, underscore its therapeutic potential.

References

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